molecular formula C9H4ClF2N B1455766 2-Chloro-5,8-difluoroquinoline CAS No. 773148-82-6

2-Chloro-5,8-difluoroquinoline

Cat. No. B1455766
M. Wt: 199.58 g/mol
InChI Key: HKRAINCXBRRYLJ-UHFFFAOYSA-N
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Description

2-Chloro-5,8-difluoroquinoline is a heterocyclic compound . It has a molecular weight of 199.59 . The IUPAC name for this compound is 2-chloro-5,8-difluoroquinoline .


Synthesis Analysis

The synthesis of fluorinated quinolines like 2-Chloro-5,8-difluoroquinoline involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .


Molecular Structure Analysis

The InChI code for 2-Chloro-5,8-difluoroquinoline is 1S/C9H4ClF2N/c10-8-4-1-5-6(11)2-3-7(12)9(5)13-8/h1-4H . The key for this InChI code is HKRAINCXBRRYLJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Chloro-5,8-difluoroquinoline is a powder that is stored at room temperature .

Safety And Hazards

The safety information for 2-Chloro-5,8-difluoroquinoline includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-chloro-5,8-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF2N/c10-8-4-1-5-6(11)2-3-7(12)9(5)13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRAINCXBRRYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=CC(=C21)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5,8-difluoroquinoline

CAS RN

773148-82-6
Record name 2-chloro-5,8-difluoroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AD Skolyapova, GA Selivanova, EV Tretyakov… - Tetrahedron, 2017 - Elsevier
We have studied the interaction of polyfluorinated (in the benzene moiety) 2-chloroquinolines with liquid and aqueous ammonia as an approach to the synthesis of halogen-containing …
Number of citations: 13 www.sciencedirect.com
RD Chambers, D Holling, G Sandford… - Journal of fluorine …, 2004 - Elsevier
Elemental fluorine: Part 15. Selective direct fluorination of quinoline derivatives - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books Corporate sign inSign …
Number of citations: 70 www.sciencedirect.com

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